4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE
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Overview
Description
4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a piperidine ring, and a chlorophenyl group connected via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate nitrile derivatives under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the triazine intermediate.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a sulfanyl bridge, often using thiol-based reagents and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-PIPERIDINO-1,3,5-TRIAZIN-2-OL
- **4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-MORPHOLINO-1,3,5-TRIAZIN-2-AMINE
Uniqueness
4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5S/c16-11-4-6-12(7-5-11)22-10-13-18-14(17)20-15(19-13)21-8-2-1-3-9-21/h4-7H,1-3,8-10H2,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTSRZJXKJSTGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24804357 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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